![molecular formula C8H8N2 B171502 5-Methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1260381-52-9](/img/structure/B171502.png)

5-Methyl-1H-pyrrolo[2,3-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

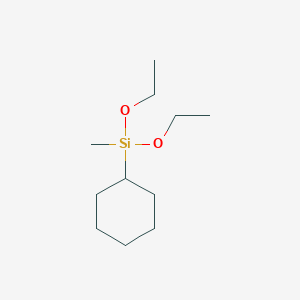

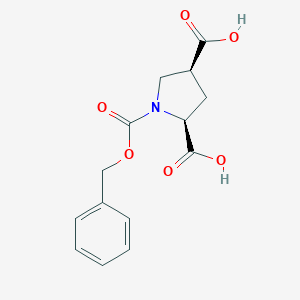

“5-Methyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C8H8N2 . It is one of the structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .

Synthesis Analysis

A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Chemical Reactions Analysis

The synthesis of substituted pyridines with diverse functional groups was achieved via the remodeling of (Aza)indole/Benzofuran skeletons . The study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis

The molecular weight of “5-Methyl-1H-pyrrolo[2,3-c]pyridine” is 132.16 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 132.068748264 g/mol , and the monoisotopic mass is also 132.068748264 g/mol .科学的研究の応用

Antimicrobial Activity

5-Methyl-1H-pyrrolo[2,3-c]pyridine: derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of microbial strains. The pyrrolopyrazine scaffold, which is structurally similar, has demonstrated significant antibacterial and antifungal activities .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrolopyridine compounds is notable. They have been found to inhibit various inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antiviral Uses

Research indicates that pyrrolopyridine derivatives can be potent antiviral agents. Their mechanism involves inhibiting the replication of viruses, offering a promising route for the development of new antiviral drugs .

Antitumor and Anticancer Applications

Pyrrolopyridine compounds have been explored for their antitumor and anticancer activities. They can act on different stages of cancer cell growth and proliferation, making them valuable in the search for novel cancer therapies .

Kinase Inhibition

These compounds have shown promise in kinase inhibition, which is a crucial target in drug development for diseases like cancer and diabetes. The inhibition of kinase activity can lead to the suppression of disease progression .

Neurological Disorders

Pyrrolopyridine derivatives have therapeutic potential in treating neurological disorders. They have been found to have effects on the nervous system that could be harnessed to treat diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

将来の方向性

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

作用機序

Target of Action

5-Methyl-1H-pyrrolo[2,3-c]pyridine is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrrolopyrazine derivatives can interact with their targets and cause changes in cellular functions . For instance, some derivatives have shown inhibitory activity on kinases .

Biochemical Pathways

It’s known that pyrrolopyrazine derivatives can affect various biological pathways, leading to a wide range of biological activities .

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 2887±200 °C and a predicted density of 1186±006 g/cm3 .

Result of Action

It’s known that pyrrolopyrazine derivatives can have various biological effects, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

It’s known that the compound should be stored in a sealed and dry environment at room temperature .

特性

IUPAC Name |

5-methyl-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)5-10-6/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGLVDPTWXJGKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595848 |

Source

|

| Record name | 5-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260381-52-9 |

Source

|

| Record name | 5-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)

![[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate](/img/structure/B171432.png)

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B171458.png)

![[2-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B171461.png)

![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B171463.png)

![Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate](/img/structure/B171470.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one](/img/structure/B171476.png)